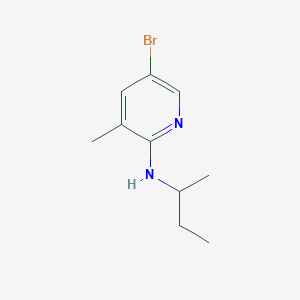

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine, registered under Chemical Abstracts Service (CAS) number 1220037-19-3, possesses a molecular formula of C₁₀H₁₅BrN₂ with a corresponding molecular weight of 243.14 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound can be methodically deconstructed to understand its structural components.

The name consists of several key elements:

- N-: Denoting substitution on a nitrogen atom

- (5-Bromo-3-methyl-2-pyridinyl)-: Describing the pyridine ring with specific substitutions

- N-(sec-butyl)amine: Indicating a secondary butyl group attached to the nitrogen atom

Table 1: Nomenclature Components of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine

| Component | Description | Position/Function |

|---|---|---|

| Pyridine | Six-membered heterocyclic aromatic ring | Core structure |

| Bromo | Bromine substituent | Position 5 |

| Methyl | Single carbon alkyl group | Position 3 |

| sec-Butyl | Four-carbon branched alkyl group | Attached to nitrogen at position 2 |

The compound exhibits important isomeric considerations. The sec-butyl group introduces a chiral center at the carbon atom connected to the nitrogen, creating potential for stereoisomerism with R and S configurations. In the absence of specific stereochemical designation, the compound name typically refers to the racemic mixture. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCC(NC1=NC=C(Br)C=C1C)C, providing a linear textual representation of the two-dimensional structure.

The naming of this compound follows priority rules where the heterocyclic component (pyridine) forms the parent structure, with other substituents designated according to their positions on the ring. The sec-butyl group creates rotational isomerism possibilities due to restricted rotation around the nitrogen-carbon bond, contributing to conformational complexity.

Molecular Architecture: Pyridine Ring Substitution Patterns

The molecular architecture of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine features a pyridine ring as the core structure with a distinctive substitution pattern that defines its three-dimensional arrangement and electronic distribution.

The pyridine ring maintains its aromatic character with one nitrogen atom at the conventional position 1. The substitution pattern includes:

- Position 2: Connection point to the N-(sec-butyl)amine group

- Position 3: Methyl group

- Position 5: Bromine atom

Table 2: Key Structural Parameters of the Pyridine Ring in N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine

The bromine substituent at position 5 exerts significant electronic effects on the pyridine ring through its electron-withdrawing properties. This creates a partial positive charge at the carbon atom to which it is attached and influences the reactivity profile of the entire system. The relatively large size of the bromine atom also introduces steric effects that can impact molecular packing in the solid state.

The methyl group at position 3 contributes to the steric environment and electron density through hyperconjugation effects. Its presence creates asymmetry in the electronic distribution around the pyridine ring and may influence the preferred conformation of other substituents, particularly the sec-butyl group at position 2.

The N-(sec-butyl)amine substituent at position 2 introduces significant structural complexity. The nitrogen atom connecting the pyridine ring and the sec-butyl group adopts a trigonal pyramidal geometry with bond angles approximately 109-110°. This geometry creates a non-planar arrangement at this junction, substantially influencing the overall three-dimensional structure of the molecule and its potential for intermolecular interactions.

Comparative Analysis with Related Brominated Pyridine Derivatives

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine belongs to a broader family of brominated pyridine derivatives with varying substitution patterns. Comparing this compound with structurally related molecules provides valuable insights into how minor structural modifications affect physical and chemical properties.

Table 3: Comparison of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine with Related Brominated Pyridine Derivatives

| Compound | CAS Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine | 1220037-19-3 | C₁₀H₁₅BrN₂ | Reference compound |

| N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine | 1220027-74-6 | C₁₀H₁₅BrN₂ | Methyl group at position 4 instead of 3 |

| N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine | 1220018-82-5 | C₁₀H₁₅BrN₂ | tert-Butyl instead of sec-butyl group |

| 5-Bromo-3-methylpyridin-2-amine | 3430-21-5 | C₆H₇BrN₂ | Primary amine instead of sec-butylamine |

| tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 748812-61-5 | C₁₁H₁₅BrN₂O₂ | Carbamate protection on the amine |

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine (CAS: 1220027-74-6) represents a positional isomer of the target compound, with the methyl group relocated from position 3 to position 4. This seemingly minor change significantly alters the electronic distribution within the pyridine ring and modifies the steric environment around the sec-butyl group. The relocation of the methyl group affects the dipole moment of the molecule and potentially changes its interaction with various chemical environments.

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine (CAS: 1220018-82-5) features a tert-butyl group in place of the sec-butyl group. This structural modification eliminates the chiral center present in the sec-butyl derivative and introduces greater steric bulk due to the tertiary carbon atom directly attached to the nitrogen. The absence of a chiral center simplifies the stereochemical profile but increases conformational constraints due to the bulkier tert-butyl group.

5-Bromo-3-methylpyridin-2-amine (CAS: 3430-21-5) represents a simpler analog with a primary amine at position 2 instead of the more complex sec-butylamine. This structural simplification significantly reduces the steric bulk around the nitrogen atom and increases the number of hydrogen bond donors, enhancing the compound's ability to participate in hydrogen bonding interactions. The primary amine also possesses different electronic properties compared to the secondary amine in the target compound.

The tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate (CAS: 748812-61-5) features a carbamate protection group on the amine nitrogen. This modification substantially alters the electronic properties of the nitrogen atom and introduces additional functionality through the carbamate group, which can participate in various chemical transformations and hydrogen bonding networks.

These structural relationships illustrate how subtle modifications to the core brominated pyridine scaffold can lead to significant differences in physical, chemical, and potential biological properties, demonstrating the versatility of this structural class in chemical research and development.

Crystallographic Characterization and Conformational Studies

While specific crystallographic data for N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine is limited in the publicly available literature, valuable insights can be derived from studies on related compounds with similar structural features.

Crystallographic studies of analogous brominated pyridine derivatives have revealed important structural characteristics that likely apply to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine. X-ray diffraction studies on brominated pyridine compounds typically show that the pyridine ring maintains planarity with minimal deviation, as observed in related structures.

Table 4: Typical Crystallographic Parameters for Brominated Pyridine Derivatives

In the crystal structure of 5-bromo-N-methylpyrimidin-2-amine, which shares structural similarities with the target compound, the heterocyclic ring was found to be essentially planar with a root mean square deviation of 0.007 Å. The bromine atom and the nitrogen substituent were observed to be coplanar with the ring, while the methyl carbon atom was slightly out of plane, lying 0.100 Å from the ring plane with a dihedral angle of 4.5° between the ring and the methylamine group.

Research on 2-amino-5-bromo-3-methylpyridinium compounds has demonstrated the formation of supramolecular assemblies mediated by hydrogen bonding interactions. In these structures, the pyridine ring maintains its planarity while participating in various intermolecular interactions that determine the three-dimensional arrangement of molecules in the crystal lattice.

Properties

IUPAC Name |

5-bromo-N-butan-2-yl-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-4-8(3)13-10-7(2)5-9(11)6-12-10/h5-6,8H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCHSJQOBMNFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC=C(C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

A common precursor is 2-amino-3,5-dibromo-4-methylpyridine or related halogenated pyridine derivatives, which undergo selective transformations to achieve the desired substitution pattern.

Detailed Preparation Methods

Stepwise Synthesis via Directed Functionalization and Coupling

According to recent patent literature, a robust method for preparing brominated aminopyridines involves the following steps:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Installation of a directing group on the amine nitrogen | React 2-amino-3,5-dibromo-4-methylpyridine with 1,1-dimethoxy-N,N-dimethylmethanamine in 2-propanol or 2-methyltetrahydrofuran at 70–80 °C | Forms (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide |

| 2 | Negishi coupling to replace 3-bromo substituent with methyl group | React intermediate with methyl zinc compound/salt in presence of nickel catalyst (e.g., NiCl2 with ligands such as dppm, binap, dcpp) | Carbon-carbon bond formation replaces 3-bromo with methyl |

| 3 | Hydrolysis of directing group to regenerate amine | Acidic hydrolysis using mineral acid | Yields 5-bromo-3-methylpyridin-2-amine |

This sequence allows high yield, minimizes side-products, and is scalable without palladium catalysts, favoring nickel catalysis for the coupling step.

Catalysts and Reaction Conditions

Nickel Catalysts for Negishi Coupling

- Nickel chloride (NiCl2) is commonly used with phosphine ligands such as:

- 1,1-bis(diphenylphosphino)methane (dppm)

- (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (binap)

- 1,3-bis(dicyclohexylphosphino)propane (dcpp)

- 1,2-bis(diphenylphosphino)benzene (dppbz)

- 1,2-bis(dicyclohexylphosphino)ethane (dcpe)

- 1,1’-bis(diisopropylphosphino)ferrocene (dippf)

- Triphenylphosphine (PPh3)

These ligands influence the efficiency and selectivity of the methylation step.

Solvents and Temperatures

- Step (a) directing group installation: 2-propanol or 2-methyltetrahydrofuran at 70–80 °C.

- Negishi coupling: Typically conducted at ambient to moderate temperatures under inert atmosphere.

- Hydrolysis: Acidic conditions at room temperature.

Purification Techniques

- Chromatography (e.g., silica gel column chromatography) is used to isolate intermediates and final products.

- Crystallization methods are employed to purify the final compound.

- Work-up procedures include aqueous washes, drying, and solvent evaporation.

Summary Table of Preparation Process

| Stage | Reactants | Catalyst | Solvent | Temperature | Outcome | Notes |

|---|---|---|---|---|---|---|

| Directing group installation | 2-amino-3,5-dibromo-4-methylpyridine + 1,1-dimethoxy-N,N-dimethylmethanamine | None | 2-propanol / 2-MeTHF | 70–80 °C | Formimidamide intermediate | Facilitates selective coupling |

| Negishi coupling | Intermediate + methyl zinc compound | NiCl2 + phosphine ligand | Aprotic solvent | Ambient/moderate | 3-methyl substitution | C–C bond formation, replaces 3-Br |

| Hydrolysis | Coupling product | Acid | Aqueous acid | RT | 5-bromo-3-methylpyridin-2-amine | Removes directing group |

| N-alkylation | 5-bromo-3-methylpyridin-2-amine + sec-butyl halide | Base (e.g., K2CO3) | Polar aprotic solvent | Reflux | N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine | Standard amine alkylation |

Research Findings and Advantages

- The nickel-catalyzed Negishi coupling offers a palladium-free, cost-effective, and scalable method for selective methylation on pyridine rings.

- The directing group strategy enhances regioselectivity and reduces side reactions.

- The process is adaptable to large-scale manufacturing with high yields and purity.

- Use of mild hydrolysis conditions preserves sensitive functional groups.

- The final N-alkylation step is straightforward and amenable to various alkyl substituents.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive molecules. Its applications include:

- Inhibitors of Protein Methylation : Research indicates that compounds with similar structures can inhibit protein arginine methyltransferases (PRMTs), which are implicated in cancer cell proliferation. For instance, studies have shown that modifications in pyridine derivatives can lead to selective inhibitors of PRMT5, a target in MTAP-deleted cancers .

Anti-inflammatory Studies

The anti-inflammatory properties of pyridine derivatives have been explored extensively. N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine may exhibit similar effects, contributing to the development of new anti-inflammatory drugs. In vitro studies on related compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

Neuropharmacology

Compounds that contain pyridine rings are often studied for their neuropharmacological effects. They may interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or mood disorders.

Case Study 1: PRMT5 Inhibition

A study focusing on the inhibition of PRMT5 highlighted the importance of structural modifications in achieving desired biological activity. The findings suggest that N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine could be a candidate for further development in targeting PRMT5 due to its ability to form critical interactions within the enzyme's active site .

| Compound | IC50 (μM) | Solubility (μM) | Plasma Stability (%) |

|---|---|---|---|

| N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine | TBD | TBD | TBD |

Case Study 2: Anti-inflammatory Activity

In vitro assays have demonstrated that similar pyridine derivatives exhibit potent anti-inflammatory effects by inhibiting COX enzymes. The structure-activity relationship (SAR) studies suggest that the presence of bromine and methyl groups plays a crucial role in enhancing activity against inflammation .

Mechanism of Action

The mechanism of action of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Analysis :

- The 4-methyl isomer (CAS 1220027-74-6) may exhibit different electronic effects due to the methyl group’s proximity to the pyridine nitrogen, altering hydrogen-bonding or coordination capabilities .

- The absence of a methyl group (CAS 1041513-33-0) reduces steric bulk, possibly enhancing reactivity in nucleophilic substitutions .

Alkylamine Group Variations

The choice of alkylamine (sec-butyl vs. tert-butyl, n-butyl, or other chains) impacts molecular packing, solubility, and steric effects.

Analysis :

- sec-Butyl provides a balance between steric bulk and reactivity, enabling efficient palladium-catalyzed amination (e.g., 96% yield in heteroaryl chloride couplings ).

- tert-Butyl (CAS 1220018-82-5) introduces greater steric hindrance, likely reducing reaction rates but improving thermal stability in materials .

- In liquid crystal elastomers (LCEs), branched alkylamines like sec-butyl enhance mechanical properties and actuation temperatures due to tighter molecular packing .

Functional Group Modifications

Substituents such as benzyl or methoxyethyl groups alter electronic and solubility profiles.

Analysis :

Tables for Quick Reference

Table 1: Comparative Physical Properties

| Compound (CAS) | Molecular Weight | Alkylamine | Key Application |

|---|---|---|---|

| 1220037-19-3 (Target) | 243.15 | sec-butyl | Catalysis, drug synthesis |

| 1220018-82-5 (tert-butyl) | 243.15 | tert-butyl | High-stability intermediates |

| 1220027-74-6 (4-methyl) | 243.15 | sec-butyl | Electronic materials |

Biological Activity

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of a 3-methyl-2-pyridine ring, combined with a sec-butyl amine group. This unique structure is believed to contribute significantly to its biological activity.

1. Antimicrobial Properties

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine has been investigated for its antimicrobial activity against various pathogens. Studies indicate that compounds with similar structural features exhibit significant antibacterial effects:

- Activity Against Bacteria : Research has shown that brominated pyridine derivatives can exhibit enhanced antibacterial properties. For instance, compounds with bromine substitutions demonstrated better efficacy against Staphylococcus aureus and Escherichia coli compared to their non-brominated counterparts .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Escherichia coli | 30 μM |

| Klebsiella pneumoniae | 25 μM |

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. The presence of the bromine atom and the pyridine ring is thought to enhance its interaction with cancer cell targets:

- Mechanism of Action : It is hypothesized that the compound may inhibit specific enzymes or receptors involved in tumor growth, similar to other brominated compounds .

- Case Study : In a study involving various brominated pyridine derivatives, N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 15 to 25 μM .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which are crucial in various disease states, including cancer and chronic inflammatory conditions. The mechanism may involve the modulation of inflammatory cytokines such as TNF-α and IL-6 .

Q & A

Q. What are the optimal synthetic routes for N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine, and how do reaction parameters affect yield?

- Methodological Answer : Synthesis typically involves reductive amination between 5-bromo-3-methyl-2-pyridinamine and sec-butyl ketone derivatives, using sodium cyanoborohydride (NaBH3CN) in methanol under reflux (60–70°C). Alternatively, nucleophilic substitution of a brominated pyridine precursor with sec-butylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) can yield the product. Key parameters include:

- Solvent choice : Polar solvents enhance nucleophilicity but may require longer reaction times.

- Catalyst : Pd-based catalysts improve coupling efficiency in halogenated intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- 1H NMR : Look for a doublet (J = 8.2 Hz) at δ 8.2–8.4 ppm (pyridine H6), a singlet at δ 2.5 ppm (CH3 on pyridine), and multiplets for sec-butyl CH/CH2 (δ 1.2–1.8 ppm).

- 13C NMR : Signals at δ 150–155 ppm (pyridine C2), δ 25–30 ppm (sec-butyl CH3).

- HRMS : Molecular ion peak at m/z ≈ 257–259 (M+H)+ with isotopic pattern confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR : Absence of primary amine N-H stretch (~3350 cm⁻¹) confirms secondary amine formation.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization of the pyridine ring?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. For example:

- Electrophilic substitution : The 5-bromo group deactivates the pyridine ring, directing incoming electrophiles to the para (C4) or meta (C6) positions.

- Steric effects : The 3-methyl group hinders substitution at C2/C4, favoring C6 modifications.

Validation via Hammett plots or kinetic isotope effects (KIE) can resolve discrepancies between predicted and experimental reactivity .

Q. What strategies resolve contradictions in biological activity data when testing this compound as a kinase inhibitor?

- Methodological Answer :

- Assay optimization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm binding.

- Control experiments : Test against kinase isoforms (e.g., JAK2 vs. JAK3) to rule off-target effects.

- Structural analysis : Co-crystallization or molecular docking (PDB: 4HVD) identifies binding poses; inconsistent data may arise from compound aggregation or solvent interactions .

Q. How does the steric bulk of the sec-butyl group influence catalytic performance in transition-metal complexes?

- Methodological Answer :

- Ligand design : Compare catalytic activity (e.g., Suzuki-Miyaura coupling) of Pd complexes with sec-butyl vs. tert-butyl analogs.

- Steric parameters : Tolman cone angles (θ) and % buried volume (%VBur) quantify steric effects.

- Kinetic studies : Lower turnover frequencies (TOF) in sec-butyl complexes suggest hindered substrate access to the metal center .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound’s sec-butyl chain conformation?

- Methodological Answer :

- Variable temperature NMR : Perform experiments at 25°C vs. –40°C to freeze rotational isomers.

- 2D NOESY : Detect spatial proximity between pyridine H6 and sec-butyl CH3 to confirm preferred conformers.

- DFT-based NMR prediction : Compare computed chemical shifts (GIAO method) with experimental data to resolve ambiguities .

Synthetic Challenges

Q. What are the limitations in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Batch vs. flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., over-alkylation).

- Workup optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) or crystallization for cost-effective purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.